(Z)-3,4-Dideuteriohex-3-enal

Catalog No.
S1533163
CAS No.
164668-82-0
M.F
C6H10O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3,4-Dideuteriohex-3-enal

CAS Number

164668-82-0

Product Name

(Z)-3,4-Dideuteriohex-3-enal

IUPAC Name

(Z)-3,4-dideuteriohex-3-enal

Molecular Formula

C6H10O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D

InChI Key

GXANMBISFKBPEX-KKLCAENNSA-N

SMILES

CCC=CCC=O

Synonyms

(3Z)-3-Hexenal-3,4-D2; (Z)-3-Hexenal-3,4-D2

Canonical SMILES

CCC=CCC=O

Isomeric SMILES

[2H]/C(=C(\[2H])/CC=O)/CC

Isotope Labeling for Mechanistic Studies:

(Z)-3,4-Dideuteriohex-3-enal can be a valuable tool in mechanistic studies of biological processes. By replacing two hydrogen atoms at the 3rd and 4th positions with deuterium (a heavier isotope of hydrogen), researchers can track the fate of the molecule within a system. Deuterium exhibits a distinct nuclear magnetic resonance (NMR) signature compared to hydrogen, allowing scientists to differentiate between the labeled molecule and its unlabeled counterpart in complex mixtures. This enables researchers to elucidate reaction pathways and identify intermediates involved in various biological processes [].

(Z)-3,4-Dideuteriohex-3-enal is a deuterated aldehyde with the molecular formula C6H8D2OC_6H_8D_2O and a molecular weight of approximately 100.14 g/mol. It is an isotopologue of hex-3-enal, where two hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. The compound features a double bond between the third and fourth carbon atoms in the chain, which contributes to its reactivity and biological properties. Its structure can be represented as follows:

H2C=CHCH2CHO\text{H}_2C=CH-CH_2-CHO

This compound is significant in organic chemistry due to its unique isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways.

Typical of aldehydes, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to yield alcohols.
  • Condensation Reactions: The compound can undergo aldol condensation under basic conditions, leading to the formation of β-hydroxy aldehydes or ketones.

The presence of deuterium alters the kinetics of these reactions, often leading to observable kinetic isotope effects that can be exploited in mechanistic studies .

The biological activity of (Z)-3,4-Dideuteriohex-3-enal is primarily linked to its role as a metabolic tracer. In biological systems, it can be utilized to study metabolic pathways involving aldehydes and fatty acids. The incorporation of deuterium allows for enhanced detection using mass spectrometry techniques, facilitating research into enzyme kinetics and metabolic flux analysis .

The synthesis of (Z)-3,4-Dideuteriohex-3-enal typically involves the selective deuteration of hex-3-enal. Common methods include:

  • Catalytic Hydrogenation: This method employs deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions are controlled to ensure selective incorporation of deuterium at the desired positions.
    Hex 3 enal+D2Pd C Z 3 4 Dideuteriohex 3 enal\text{Hex 3 enal}+\text{D}_2\xrightarrow{\text{Pd C}}\text{ Z 3 4 Dideuteriohex 3 enal}
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques that enhance reaction rates and yields during the synthesis process .

(Z)-3,4-Dideuteriohex-3-enal has several applications across different fields:

  • Chemical Research: It serves as a tracer in mechanistic studies of organic reactions due to its isotopic labeling.
  • Biological Studies: The compound is used to investigate metabolic pathways involving aldehydes and fatty acids.
  • Pharmaceutical Development: Its unique properties make it a candidate for developing deuterated drugs that may exhibit improved metabolic stability and efficacy.
  • Materials Science: It is employed in synthesizing deuterated polymers with distinct properties beneficial for high-tech applications .

The interaction studies involving (Z)-3,4-Dideuteriohex-3-enal focus on its reactivity with various biomolecules. The presence of deuterium can influence enzyme interactions and substrate specificity due to kinetic isotope effects. This property is particularly useful in understanding enzyme mechanisms and metabolic processes where aldehydes play a crucial role .

Several compounds are structurally related to (Z)-3,4-Dideuteriohex-3-enal. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Hex-3-enalH2C=CHCH2CHOH_2C=CH-CH_2-CHONon-deuterated analog; widely studied aldehyde.
(E)-3,4-Dideuteriohex-3-enalD2C=CHCH2CHOD_2C=CH-CH_2-CHOGeometric isomer with trans configuration.
3,4-DideuteriohexaneD2CHCH2CH2CH2D_2C-HC-H_2-C-H_2-C-H_2Fully saturated analog without double bond.

Uniqueness: (Z)-3,4-Dideuteriohex-3-enal is distinctive due to its specific isotopic composition and geometric configuration. The incorporation of deuterium at specific positions alters its physical and chemical properties compared to its non-deuterated analogs and other similar compounds, making it valuable for specialized applications in research and industry .

XLogP3

1.1

Dates

Last modified: 07-17-2023

Explore Compound Types